molecular formula C23H20N6O B10938530 2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether

2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether

Cat. No.: B10938530
M. Wt: 396.4 g/mol
InChI Key: BWGLBSMJFZVJNS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether is a complex organic compound that features a unique combination of indene and pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moieties

Preparation Methods

The synthesis of 2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indene derivative, followed by the introduction of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety through a series of coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl ether linkage allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an inhibitor for specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other indene derivatives and pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine-based molecules. Compared to these, 2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

4-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H20N6O/c1-28-22-20(12-25-28)23-26-21(27-29(23)14-24-22)18-7-2-4-15(10-18)13-30-19-9-8-16-5-3-6-17(16)11-19/h2,4,7-12,14H,3,5-6,13H2,1H3

InChI Key

BWGLBSMJFZVJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC6=C(CCC6)C=C5

Origin of Product

United States

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